

# Long-Term Survival in Glioblastoma: A Comparative Analysis of EGFRvIII Peptide Vaccines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *EGFRvIII peptide*

Cat. No.: *B12368707*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of glioblastoma (GBM) treatment, a notoriously aggressive and challenging malignancy, has been a focal point of intensive research. Among the innovative therapeutic strategies explored, peptide vaccines targeting the tumor-specific epidermal growth factor receptor variant III (EGFRvIII) have emerged as a promising avenue. This guide provides a comprehensive comparison of the long-term survival data for patients treated with **EGFRvIII peptide** vaccines, primarily focusing on rindopepimut (CDX-110), against alternative treatments. The information is supported by experimental data from key clinical trials, detailed methodologies, and a visualization of the underlying signaling pathway.

## Comparative Survival Data

The efficacy of the **EGFRvIII peptide** vaccine, rindopepimut, has been evaluated in a series of clinical trials. The following tables summarize the long-term survival data from these trials in comparison to standard-of-care therapies for glioblastoma.

Table 1: Overall Survival (OS) in Newly Diagnosed EGFRvIII-Positive Glioblastoma

| Clinical Trial              | Treatment Group            | N   | Median Overall Survival (mOS) from Diagnosis (months) | 2-Year Survival Rate | 3-Year Survival Rate |
|-----------------------------|----------------------------|-----|-------------------------------------------------------|----------------------|----------------------|
| ACTIVATE (Phase II)         | Rindopepimut + Temozolomid | 18  | 26.0[1]                                               | 50%[2]               | 33%[3]               |
| Matched Historical Control  |                            | 17  | 15.0[4]                                               | -                    | 6%[3]                |
| ACT II (Phase II)           | Rindopepimut + Temozolomid | -   | 24.4[3]                                               | 50%[2]               | 23%[3]               |
| ACT III (Phase II)          | Rindopepimut + Temozolomid | 65  | 24.6[2][5]                                            | 52%[2]               | 26%[5]               |
| ACT IV (Phase III)          | Rindopepimut + Temozolomid | 371 | 20.1[6]                                               | -                    | -                    |
| Placebo (KLH) + Temozolomid |                            | 374 | 20.0[6][7]                                            | -                    | -                    |
| Standard of Care            | Temozolomid + Radiation    | -   | 14.6[8]                                               | 26.5%[1]             | -                    |

Table 2: Progression-Free Survival (PFS) in Newly Diagnosed EGFRvIII-Positive Glioblastoma

| Clinical Trial             | Treatment Group             | N  | Median Progression-Free Survival (mPFS) from Diagnosis (months) | 6-Month PFS Rate                      |
|----------------------------|-----------------------------|----|-----------------------------------------------------------------|---------------------------------------|
| ACTIVATE (Phase II)        | Rindopepimut + Temozolomide | 18 | 14.2[4]                                                         | -                                     |
| Matched Historical Control |                             | 17 | 6.3[4]                                                          | -                                     |
| ACT III (Phase II)         | Rindopepimut + Temozolomide | 65 | -                                                               | 66% (at 8.5 months from diagnosis)[5] |
| Standard of Care           | Temozolomide + Radiation    | -  | 6.9                                                             | -                                     |

Table 3: Survival Data in Recurrent EGFRvIII-Positive Glioblastoma (ReACT Trial - Phase II)

| Outcome                                  | Rindopepimut + Bevacizumab (N=36) | Placebo (KLH) + Bevacizumab (N=37) | p-value  | Hazard Ratio (HR) |
|------------------------------------------|-----------------------------------|------------------------------------|----------|-------------------|
| Median Overall Survival (mOS)            | 11.6 months[8]                    | 9.3 months[8]                      | 0.039[8] | 0.57[8]           |
| 6-Month Progression-Free Survival (PFS6) | 28%[8]                            | 16%[8]                             | 0.116[8] | -                 |
| 2-Year Survival Rate                     | 25%[9]                            | 0%[9]                              | -        | -                 |

## Experimental Protocols

The clinical trials for **EGFRvIII peptide** vaccines employed specific methodologies for vaccine administration and the monitoring of immune responses.

## Vaccine Composition and Administration

The rindopepimut vaccine consists of a 14-amino acid peptide (PEPvIII) corresponding to the unique fusion junction of the EGFRvIII protein. This peptide is conjugated to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity.

- **Dosage:** In the ACT IV trial, patients in the treatment arm received 500 µg of rindopepimut admixed with 150 µg of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) as an adjuvant. The control group received 100 µg of KLH.
- **Administration:** The vaccine was administered via intradermal injection. The regimen in the ACT IV study involved initial priming doses followed by monthly injections. The initial injections were administered on days 1 and 15 of the first cycle, and then monthly on day 22 of each subsequent temozolomide cycle.

## Immunological Monitoring

The immune response to the vaccine was a key secondary endpoint in these trials. The primary methods for immunological monitoring included the assessment of humoral (antibody-mediated) and cellular (T-cell-mediated) immunity.

- **Humoral Immune Response (Antibody Titer Measurement):**
  - **Method:** Enzyme-Linked Immunosorbent Assay (ELISA) was used to measure the levels of anti-EGFRvIII antibodies in patient serum.
  - **Protocol Outline:**
    - Microtiter plates were coated with the synthetic EGFRvIII-specific peptide.
    - Serial dilutions of patient plasma were added to the wells and incubated.
    - After washing, a secondary antibody (e.g., horseradish peroxidase-conjugated goat anti-human IgG) was added to detect bound anti-EGFRvIII antibodies.

- A substrate was added to produce a colorimetric reaction, and the absorbance was measured using a plate reader.
- Antibody titers were determined by comparing the patient sample dilutions to a standard curve. A significant humoral response was often defined as a four-fold or greater increase in antibody titer from baseline. In the ReACT study, high-titer responses were defined as  $\geq 1:12,800$ .
- Cellular Immune Response:
  - Method: While less detailed in some public reports, cellular immune responses were assessed using techniques such as the enzyme-linked immunosorbent spot (ELISPOT) assay to detect antigen-specific T-cells.
  - Protocol Outline (General ELISPOT):
    - Peripheral blood mononuclear cells (PBMCs) were isolated from patient blood samples.
    - PBMCs were stimulated in vitro with the **EGFRvIII peptide**.
    - The stimulated cells were plated on an ELISPOT plate pre-coated with an antibody specific for a cytokine, typically interferon-gamma (IFN- $\gamma$ ).
    - After an incubation period, the cells were washed away, and a secondary detection antibody for the cytokine was added.
    - A substrate was then added, resulting in the formation of colored spots, each representing a cytokine-secreting T-cell.
    - The spots were counted to quantify the number of antigen-specific T-cells.

## EGFRvIII Signaling Pathway

The EGFRvIII mutation results in a constitutively active receptor that drives tumor growth through several downstream signaling pathways. Understanding this pathway is crucial for appreciating the rationale behind targeting EGFRvIII.

[Click to download full resolution via product page](#)

Caption: EGFRvIII downstream signaling pathways in glioblastoma.

## Conclusion

The journey of **EGFRvIII peptide** vaccines, particularly rindopepimut, illustrates both the promise and the challenges of targeted immunotherapy in glioblastoma. Early phase II trials demonstrated encouraging improvements in overall and progression-free survival for patients with newly diagnosed EGFRvIII-positive GBM when the vaccine was added to standard temozolomide chemotherapy. The ReACT trial also suggested a survival benefit in the recurrent setting when combined with bevacizumab.

However, the large, randomized phase III ACT IV trial did not show a statistically significant improvement in overall survival for the rindopepimut group compared to the control group in the intent-to-treat population with minimal residual disease.<sup>[6][7]</sup> Despite this, exploratory analyses suggested a potential long-term survival benefit in patients with more significant residual disease.

These findings underscore the complexity of treating glioblastoma and the need for further research to identify patient populations who may derive the most benefit from such targeted immunotherapies. The robust immune responses generated by the vaccine in most patients suggest that the strategy of targeting this tumor-specific antigen is immunologically viable. Future research may focus on combination therapies that can overcome the immunosuppressive tumor microenvironment of glioblastoma and prevent antigen escape, ultimately aiming to translate potent immune responses into more consistent and significant clinical benefits for patients.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Epidermal Growth Factor Receptor-Targeted Neoantigen Peptide Vaccination for the Treatment of Non-Small Cell Lung Cancer and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ReACT Phase II trial: a critical evaluation of the use of rindopepimut plus bevacizumab to treat EGFRvIII-positive recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFRvIII-Targeted Vaccination Therapy of Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercepharma.com [fiercepharma.com]
- 7. Lessons learned from rindopepimut treatment in patients with EGFRvIII-expressing glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]

- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Long-Term Survival in Glioblastoma: A Comparative Analysis of EGFRvIII Peptide Vaccines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12368707#long-term-survival-data-for-patients-treated-with-egfrviii-peptide-vaccines>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)